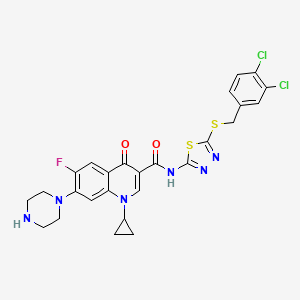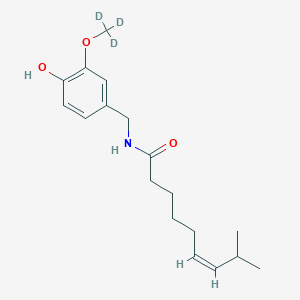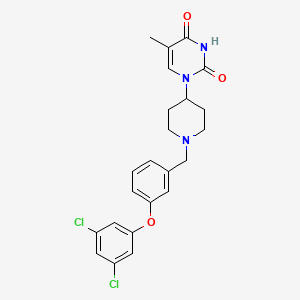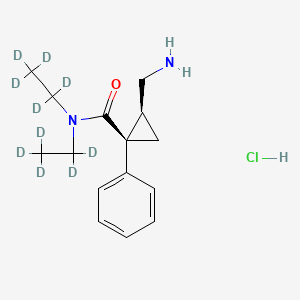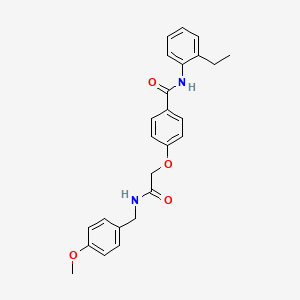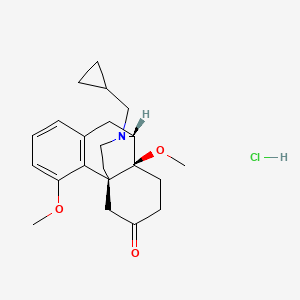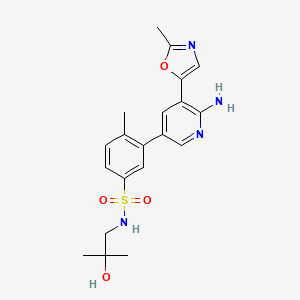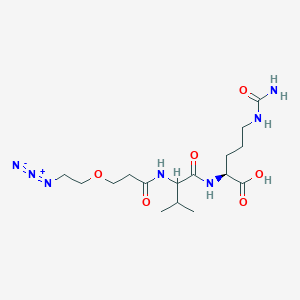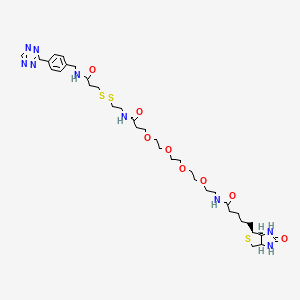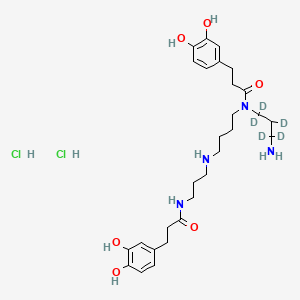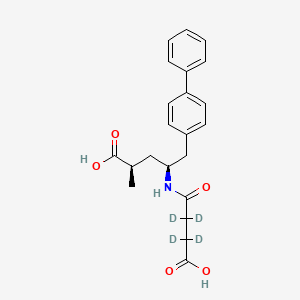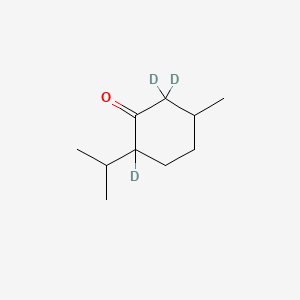
Menthone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menthone-d3, also known as 3-Methyl-6-(1-methylethyl)-cyclohexanone-2,2,6-d3, is a deuterated form of menthone. It is a monoterpene with a minty flavor and is structurally related to menthol. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving metabolic pathways and reaction mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Menthone-d3 can be synthesized through the oxidation of menthol-d3. The process involves the use of oxidizing agents such as acidified dichromate or other suitable oxidants. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound without significant by-products .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of heterogeneous catalysts, such as copper chromite, can enhance the efficiency of the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Menthone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of menthol-d3 to this compound using oxidizing agents.
Reduction: Reduction of this compound to menthol-d3 using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Acidified dichromate, molecular oxygen with solid catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine under controlled conditions
Major Products Formed
Oxidation: this compound.
Reduction: Menthol-d3.
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Menthone-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the behavior of monoterpenes.
Medicine: Investigated for its potential use in developing bioherbicides and other therapeutic agents.
Wirkmechanismus
Menthone-d3 exerts its effects by interacting with specific molecular targets and pathways. For example, in plant allelopathy, this compound disrupts microtubules, leading to cell mortality and growth inhibition of competing plants. This action is linked to the rapid permeabilization of the plasma membrane and destabilization of microtubules . In biological systems, this compound can also interact with ion channels and receptors, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Menthone-d3 is structurally similar to other monoterpenes such as menthol, isomenthone, and pulegone. its deuterated form provides unique advantages in research applications:
Menthol: Similar structure but contains a secondary alcohol group instead of a carbonyl group.
Isomenthone: An isomer of menthone with different stereochemistry.
Pulegone: A related monoterpene with a different functional group arrangement
This compound’s isotopic labeling makes it particularly valuable for tracing studies and understanding complex biochemical pathways, setting it apart from its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
157.27 g/mol |
IUPAC-Name |
2,2,6-trideuterio-3-methyl-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/i6D2,9D |
InChI-Schlüssel |
NFLGAXVYCFJBMK-JGRCALCDSA-N |
Isomerische SMILES |
[2H]C1(C(CCC(C1=O)([2H])C(C)C)C)[2H] |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


